molecular formula C14H18N2O B2907454 1-(2-Phenylcyclopropanecarbonyl)piperazine CAS No. 1203020-63-6

1-(2-Phenylcyclopropanecarbonyl)piperazine

Cat. No.: B2907454
CAS No.: 1203020-63-6
M. Wt: 230.311
InChI Key: WHBRACGDXAWFBY-UHFFFAOYSA-N
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Description

1-(2-Phenylcyclopropanecarbonyl)piperazine is a compound of significant interest in the field of organic chemistry. It features a cyclopropyl ring attached to a phenyl group and a piperazinyl ketone moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylcyclopropanecarbonyl)piperazine typically involves the cyclopropanation of a phenyl-substituted alkene followed by the introduction of the piperazinyl ketone group. One common method is the use of a cyclopropanation reaction with diazomethane or a similar reagent to form the cyclopropyl ring. Subsequent reactions introduce the piperazinyl ketone moiety through nucleophilic substitution or other suitable reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylcyclopropanecarbonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

1-(2-Phenylcyclopropanecarbonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Phenylcyclopropanecarbonyl)piperazine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Phenylcyclopropylamine: Shares the cyclopropyl and phenyl groups but lacks the piperazinyl ketone moiety.

    Cyclopropyl piperazine: Contains the piperazine ring but without the phenyl group.

    Phenyl piperazinyl ketone: Similar structure but without the cyclopropyl ring.

Uniqueness: 1-(2-Phenylcyclopropanecarbonyl)piperazine is unique due to the combination of the cyclopropyl ring, phenyl group, and piperazinyl ketone moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .

Properties

IUPAC Name

(2-phenylcyclopropyl)-piperazin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-14(16-8-6-15-7-9-16)13-10-12(13)11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBRACGDXAWFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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